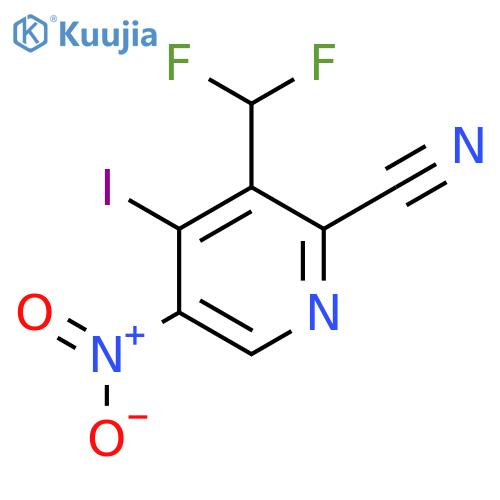Cas no 1807094-99-0 (2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)

1807094-99-0 structure
商品名:2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
CAS番号:1807094-99-0
MF:C7H2F2IN3O2
メガワット:325.010960102081
CID:4874697
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine
-
- インチ: 1S/C7H2F2IN3O2/c8-7(9)5-3(1-11)12-2-4(6(5)10)13(14)15/h2,7H
- InChIKey: DWPUSXVNAYVPCG-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C#N)C=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 300
- トポロジー分子極性表面積: 82.5
- 疎水性パラメータ計算基準値(XlogP): 2
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043979-1g |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029043979-500mg |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029043979-250mg |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine |
1807094-99-0 | 97% | 250mg |
$998.40 | 2022-03-31 |
2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1807094-99-0 (2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量